1-[2-(2-Methoxyethoxy)ethyl]piperazine is an organic compound characterized by its piperazine backbone, which is a six-membered heterocyclic amine. This compound features a methoxyethoxy substituent, enhancing its solubility and potential biological activity. Its chemical formula is with a molecular weight of approximately 174.24 g/mol. The structure consists of a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group, contributing to its unique properties and reactivity.
1-[2-(2-Methoxyethoxy)ethyl]piperazine exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as a drug candidate due to its ability to interact with neurotransmitter systems. The compound's structure suggests it may have affinity for certain receptors, making it a subject of interest in the development of psychoactive medications and other therapeutic agents.
Several methods for synthesizing 1-[2-(2-Methoxyethoxy)ethyl]piperazine have been reported:
1-[2-(2-Methoxyethoxy)ethyl]piperazine has various applications:
Interaction studies indicate that 1-[2-(2-Methoxyethoxy)ethyl]piperazine may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological applications.
Several compounds share structural similarities with 1-[2-(2-Methoxyethoxy)ethyl]piperazine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tris(2-(2-methoxyethoxy)ethyl)amine | 13484-40-7 | 0.91 | Contains three methoxyethoxy groups, enhancing solubility |
4-(2,2-Dimethoxyethyl)morpholine | 22633-57-4 | 0.63 | Morpholine ring instead of piperazine; used in different applications |
4-(2,2-Diethoxyethyl)morpholine | 3616-59-9 | 0.61 | Similar structure but with diethyl substitution; different biological activity |
These comparisons underscore the unique structural and functional attributes of 1-[2-(2-Methoxyethoxy)ethyl]piperazine within the broader context of piperazine derivatives.